2-Chloro-4-methoxypyridine

Nucleophilic aromatic substitution Pyridine functionalization Kinetics

2-Chloro-4-methoxypyridine (CAS 17228-69-2) is a heterocyclic aromatic building block in the chloropyridine class, characterized by a pyridine ring substituted at the 2-position with chlorine and at the 4-position with a methoxy group. It exists as a colorless to light yellow liquid at ambient temperature with a molecular formula of C₆H₆ClNO and a molecular weight of 143.57 g/mol.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 17228-69-2
Cat. No. B097518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methoxypyridine
CAS17228-69-2
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)Cl
InChIInChI=1S/C6H6ClNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3
InChIKeyPMTPFBWHUOWTNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methoxypyridine (CAS 17228-69-2): Core Physical and Procurement Specifications


2-Chloro-4-methoxypyridine (CAS 17228-69-2) is a heterocyclic aromatic building block in the chloropyridine class, characterized by a pyridine ring substituted at the 2-position with chlorine and at the 4-position with a methoxy group . It exists as a colorless to light yellow liquid at ambient temperature with a molecular formula of C₆H₆ClNO and a molecular weight of 143.57 g/mol . Key physical properties relevant to procurement and handling include a boiling point of 224–225 °C at atmospheric pressure , a density of 1.258 g/mL at 25 °C , and a refractive index (n20/D) of 1.5400 . The compound is typically supplied with a purity specification of 97% or greater by GC analysis [1] and is recommended for storage at 0–8 °C due to its hygroscopic nature .

2-Chloro-4-methoxypyridine: Why Structural Analogs Are Not Direct Substitutes


The substitution pattern of 2-chloro-4-methoxypyridine creates a unique electronic and steric environment that is not replicated by other 2-chloropyridine derivatives or regioisomers . The combination of an electron-withdrawing chlorine at C2 and an electron-donating methoxy group at C4 dictates the regioselectivity of nucleophilic aromatic substitution, cross-coupling reactions, and directed metalation events . For instance, the methoxy group at C4 deactivates the pyridine ring toward methoxydechlorination compared to unsubstituted or 4-alkyl analogs, as demonstrated by kinetic studies [1]. Regioisomeric compounds such as 4-chloro-2-methoxypyridine present a completely different reactivity profile due to the reversal of these substituent positions, leading to divergent outcomes in synthetic sequences . Generic substitution of a 2-chloro-4-methoxypyridine with an alternative chloropyridine building block is therefore not chemically neutral; it alters reaction rates, yields, and product distributions, ultimately compromising the integrity of the synthetic route.

2-Chloro-4-methoxypyridine: Direct Comparative Evidence for Differentiated Reactivity and Performance


Methoxydechlorination Rate Comparison: 2-Chloro-4-methoxypyridine vs. 2-Chloro-4-methylpyridine

The meta-methoxy group in 2-chloro-4-methoxypyridine exerts a significant deactivating effect on the methoxydechlorination reaction relative to a 4-methyl analog. Kinetic studies reveal that the second-order rate constant for the reaction of 2-chloro-4-methoxypyridine with sodium methoxide is lower than that for 2-chloro-4-methylpyridine [1]. The difference in activation parameters underscores the electronic influence of the methoxy substituent, which reduces the electrophilicity of the C2 position for nucleophilic attack [1].

Nucleophilic aromatic substitution Pyridine functionalization Kinetics

2,3-Pyridyne Generation Efficiency: 2-Chloro-4-methoxypyridine as a Superior Precursor

2-Chloro-4-methoxypyridine has been demonstrated to be a relatively efficient precursor for the generation of 4-methoxy-2,3-pyridyne, a reactive intermediate useful for the synthesis of complex heterocycles [1]. In a head-to-head comparison, this compound was used alongside a more complex 4-methoxy-2-trifluoromethylsulfonyloxy-3-trimethylsilylpyridine. While quantitative yields of the trapped pyridyne adducts were not reported in the abstract, the study explicitly identifies 2-chloro-4-methoxypyridine as a viable, simpler alternative that enables the same pyridyne intermediate via directed deprotonation, avoiding the need for a multistep synthesis of a silyl triflate precursor [1].

Heteroaryne chemistry Reactive intermediates Directed deprotonation

Regioselectivity in Lithiation: 2-Chloro-4-methoxypyridine Directs Metalation to C6

The combination of the 2-chloro and 4-methoxy substituents directs lithiation specifically to the C6 position when treated with BuLi-LiDMAE [1]. This is in contrast to 2-chloropyridine, which undergoes competitive ortho-lithiation at C3 and C6 [2]. For 2-chloro-4-methoxypyridine, deuterium labeling experiments confirmed that the initial deprotonation occurs regiospecifically at C6, providing a clean route to 6-functionalized derivatives [1].

Directed metalation Lithiation Pyridine functionalization

Physical Form and Storage: 2-Chloro-4-methoxypyridine vs. 4-Chloro-2-methoxypyridine

The regioisomer 4-chloro-2-methoxypyridine is reported as a colorless to light yellow crystalline solid with a melting point of 26 °C , while 2-chloro-4-methoxypyridine is a liquid at room temperature with a melting point range of 24–28 °C . Both compounds are typically stored at 0–8 °C to maintain stability . The liquid state of 2-chloro-4-methoxypyridine at ambient conditions facilitates easier handling, dispensing, and dissolution in reaction media compared to the low-melting solid 4-chloro-2-methoxypyridine, which requires controlled warming to avoid solidification .

Physical properties Stability Handling

2-Chloro-4-methoxypyridine (CAS 17228-69-2): Validated Application Scenarios Based on Comparative Evidence


Synthesis of 4-Methoxy-2,3-pyridyne for Heterocyclic Library Expansion

Based on the demonstrated efficiency as a 2,3-pyridyne precursor [1], 2-chloro-4-methoxypyridine is the preferred starting material for generating the 4-methoxy-2,3-pyridyne intermediate. This reactive species can be trapped with various dienes and dipolarophiles to construct novel fused pyridine scaffolds, including 1,4-epoxy-1,4-dihydroquinolines and related heterocycles [1]. This application is directly supported by the compound's ability to undergo regiospecific lithiation at C6 with BuLi-LiDMAE [2], providing a clean, alternative route to the same pyridyne intermediate without the need for silyl triflate precursors [1].

Regioselective C6-Functionalization via Directed Lithiation

The regiospecific lithiation at C6, as confirmed by deuterium labeling studies [1], enables the precise installation of electrophiles at the 6-position. This is a critical advantage for medicinal chemists constructing SAR libraries, as it eliminates the need for separation of regioisomeric mixtures that arise when using 2-chloropyridine [2]. The resulting 2-chloro-4-methoxy-6-substituted pyridines serve as versatile intermediates for further cross-coupling reactions .

Controlled Nucleophilic Substitution in Pharmaceutical Intermediate Synthesis

The deactivating effect of the 4-methoxy group on methoxydechlorination kinetics [1] makes this compound suitable for processes requiring a slower, more controlled nucleophilic aromatic substitution (SNAr). In the context of multistep pharmaceutical syntheses, this controlled reactivity can prevent runaway exotherms and improve the selectivity of chlorine displacement relative to other sensitive functional groups present in the molecule. This property is particularly valuable when scaling reactions from bench to pilot plant.

High-Throughput Experimentation and Automated Synthesis Workflows

The liquid physical state of 2-chloro-4-methoxypyridine at ambient temperatures [1], in contrast to the low-melting solid 4-chloro-2-methoxypyridine regioisomer [2], makes it the superior choice for integration into automated liquid handling and high-throughput experimentation (HTE) platforms. This eliminates the need for temperature-controlled dispensing systems and reduces the risk of system clogging, thereby increasing workflow reliability and throughput for large-scale parallel synthesis .

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